N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of both chloro and fluoro substituents on the phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxaspiro[4.4]nonane, can be synthesized through a cyclization reaction involving a diol and an appropriate ketone under acidic conditions.
Introduction of the Oxalamide Moiety: The oxalamide group is introduced by reacting the spirocyclic intermediate with oxalyl chloride, followed by the addition of the amine component, 3-chloro-4-fluoroaniline, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The spirocyclic ether can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In synthetic chemistry, N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Research into its mechanism of action and potential therapeutic applications is ongoing.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The presence of the chloro and fluoro substituents may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chlorophenyl)oxalamide: Lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide: Lacks the chlorine substituent, potentially altering its properties.
Uniqueness
The combination of the spirocyclic structure with both chloro and fluoro substituents makes N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide unique. This dual substitution pattern can significantly influence its chemical behavior and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O4/c17-12-7-10(3-4-13(12)18)20-15(22)14(21)19-8-11-9-23-16(24-11)5-1-2-6-16/h3-4,7,11H,1-2,5-6,8-9H2,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZJKTZZMNOMGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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